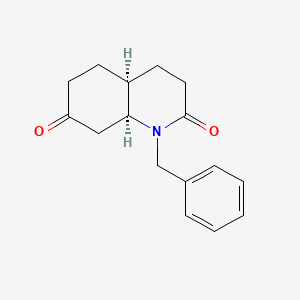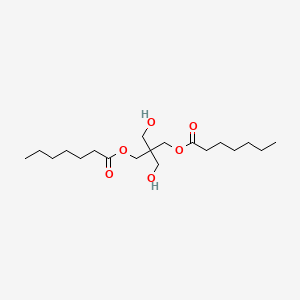
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione is a complex organic compound that belongs to the class of hexahydroquinolines These compounds are characterized by their unique bicyclic structure, which includes a quinoline core that is fully hydrogenated The presence of a benzyl group and two ketone functionalities at positions 2 and 7 further distinguishes this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of an appropriate precursor, such as a substituted aniline, with a diketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, hydrogenation steps are employed to fully saturate the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
化学反应分析
Types of Reactions
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further hydrogenate the compound or to reduce any oxidized functionalities.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce fully saturated hexahydroquinoline derivatives.
科学研究应用
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity, or it may interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
Hexahydroquinoline derivatives: These compounds share the fully hydrogenated quinoline core but may differ in their substituents and functional groups.
Benzyl-substituted quinolines: These compounds have a benzyl group attached to the quinoline ring but may not be fully hydrogenated.
Diketone-containing quinolines: These compounds have ketone functionalities similar to (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione but may vary in their overall structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a benzyl group and two ketone functionalities. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
65850-12-6 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
(4aS,8aS)-1-benzyl-4,4a,5,6,8,8a-hexahydro-3H-quinoline-2,7-dione |
InChI |
InChI=1S/C16H19NO2/c18-14-8-6-13-7-9-16(19)17(15(13)10-14)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15-/m0/s1 |
InChI 键 |
GVTHMAUDMNJDLT-ZFWWWQNUSA-N |
手性 SMILES |
C1CC(=O)C[C@H]2[C@@H]1CCC(=O)N2CC3=CC=CC=C3 |
规范 SMILES |
C1CC(=O)CC2C1CCC(=O)N2CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)






![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)



